molecular formula C17H14ClN3S B11705830 (4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione

(4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione

Cat. No.: B11705830
M. Wt: 327.8 g/mol
InChI Key: GXRPFTYTWHIEPC-UHFFFAOYSA-N
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Description

(4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a synthetic compound belonging to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylidene group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione typically involves the condensation of 4-chlorobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide

Properties

Molecular Formula

C17H14ClN3S

Molecular Weight

327.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione

InChI

InChI=1S/C17H14ClN3S/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11,20H,1H3

InChI Key

GXRPFTYTWHIEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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